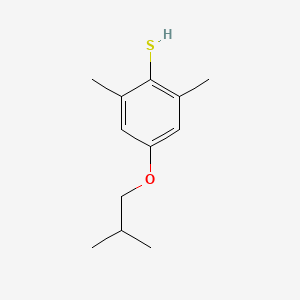
4-Isobutoxy-2,6-dimethylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.
Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.
Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.
4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.
属性
分子式 |
C12H18OS |
|---|---|
分子量 |
210.34 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3 |
InChI 键 |
DMIVSOZNGRJGIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1S)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


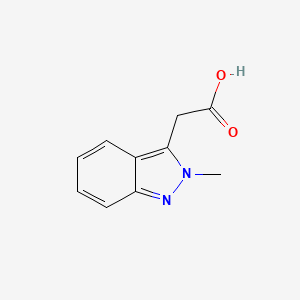
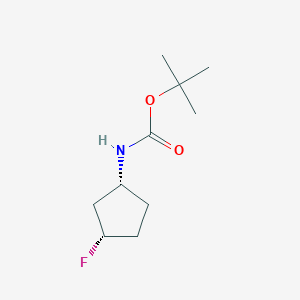

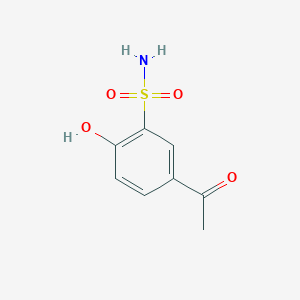
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)


![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
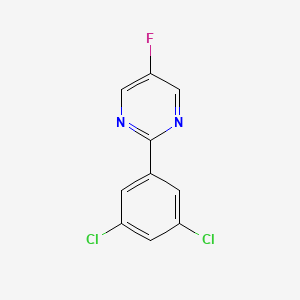
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
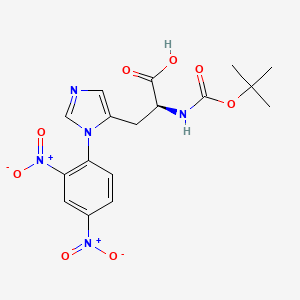
![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
